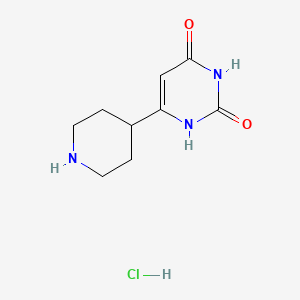
6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, and cycloaddition reactions . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been shown to afford a series of enantiomerically enriched piperidine derivatives in good yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been explored to enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for hydrogenation, trifluoroacetic acid as a cocatalyst, and various organocatalysts . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities . In the industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride involves its interaction with specific molecular targets and pathways. For example, some piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride include 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) and other piperidine derivatives .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperidine and pyrimidine moieties, which confer specific chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
6-piperidin-4-yl-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H |
InChI Key |
JZHLTTLPUATLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


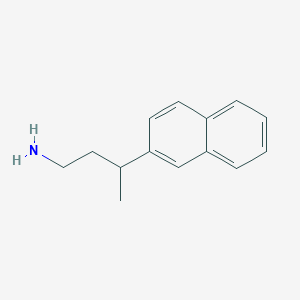

![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)

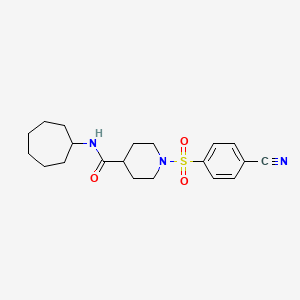
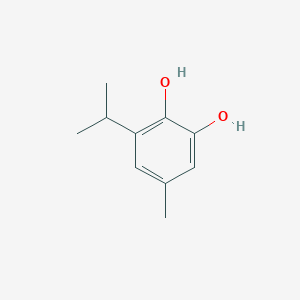
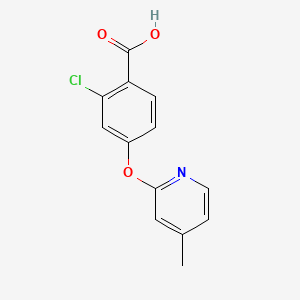
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
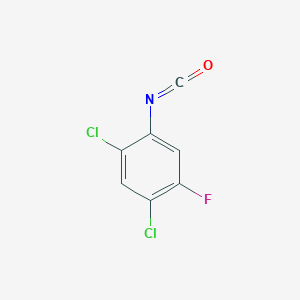

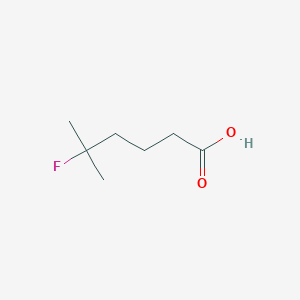
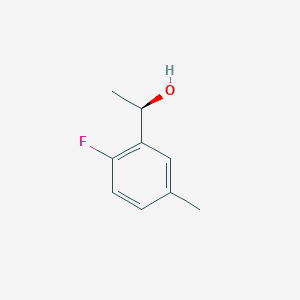
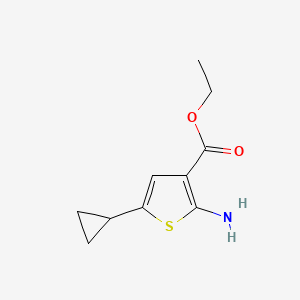
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
